8-Nitro-3-(3-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one
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Overview
Description
8-Nitro-3-(3-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-3-(3-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of nitro groups into the aromatic rings.
Cyclization: Formation of the quinazolinone core through cyclization reactions.
Substitution: Introduction of pyridinyl and nitrophenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reactions.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-3-(3-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-Nitro-3-(3-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Inhibiting or activating signaling pathways: Leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to different cores.
Pyridinyl derivatives: Compounds with pyridinyl groups attached to different cores.
Uniqueness
8-Nitro-3-(3-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups and core structure, which might confer distinct biological activities and chemical properties.
Properties
CAS No. |
61524-49-0 |
---|---|
Molecular Formula |
C19H11N5O5 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
8-nitro-3-(3-nitrophenyl)-2-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H11N5O5/c25-19-14-7-4-9-16(24(28)29)17(14)21-18(15-8-1-2-10-20-15)22(19)12-5-3-6-13(11-12)23(26)27/h1-11H |
InChI Key |
ZZYRPSDLFBIGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3[N+](=O)[O-])C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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